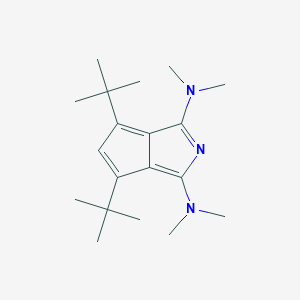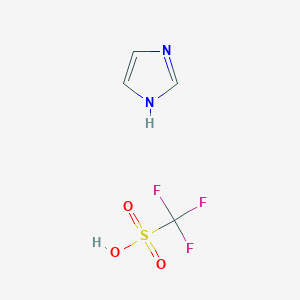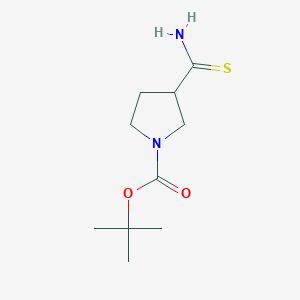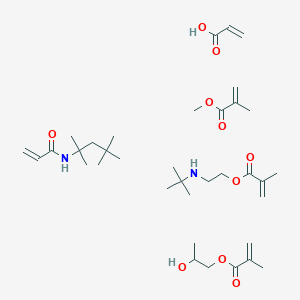
2-(tert-butylamino)ethyl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer is a synthetic polymer widely used in the cosmetic and personal care industry. This compound is known for its film-forming, binding, and hair-fixing properties, making it a valuable ingredient in products like eyeliners, mascaras, long-wearing foundations, and hair styling products . It is typically a clear, viscous liquid that enhances the water resistance and durability of cosmetic formulations .
Preparation Methods
The synthesis of octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer involves the copolymerization of selected monomers such as octylacrylamide, acrylates, and butylaminoethyl methacrylate . This process can be achieved through various polymerization techniques, including emulsion polymerization, solution polymerization, and suspension polymerization. The resultant copolymer is then purified to remove impurities .
Chemical Reactions Analysis
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer undergoes several types of chemical reactions, including:
Cross-linking: This reaction can occur under specific conditions, enhancing the mechanical properties of the polymer.
Common reagents used in these reactions include initiators like ammonium persulfate . The major products formed from these reactions are high molecular weight polymers with excellent film-forming and binding properties .
Scientific Research Applications
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer has diverse applications in scientific research:
Cosmetic Industry: It is used in formulations to enhance water resistance, durability, and adhesion of products like eyeliners, mascaras, and foundations.
Hair Styling: The copolymer improves the hold and flexibility of hair styling products, maintaining hairstyles for extended periods.
Drug Delivery: Research has shown its potential in drug delivery applications, where it can encapsulate drugs and release them in a controlled manner.
Tissue Engineering: The copolymer is used to create scaffolds that support cell growth and tissue regeneration.
Mechanism of Action
The mechanism of action of octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer is based on its unique properties. The copolymer is hydrophilic, allowing it to interact with water molecules and form a gel-like structure. This property makes it an excellent candidate for drug delivery applications. In cosmetic formulations, it forms a flexible and resistant film on the surface of hair and skin, improving the water resistance and adhesion of the products .
Comparison with Similar Compounds
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer is unique due to its combination of film-forming, binding, and hair-fixing properties. Similar compounds include:
Polyvinylpyrrolidone (PVP): Known for its film-forming and binding properties but lacks the hair-fixing capabilities of octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer.
Acrylates Copolymer: Used for film-forming and binding but does not provide the same level of flexibility and water resistance.
Polyquaternium-11: Offers film-forming and conditioning properties but is less effective in hair-fixing applications.
Properties
CAS No. |
70801-07-9 |
|---|---|
Molecular Formula |
C36H64N2O10 |
Molecular Weight |
684.9 g/mol |
IUPAC Name |
2-(tert-butylamino)ethyl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H21NO.C10H19NO2.C7H12O3.C5H8O2.C3H4O2/c1-7-9(13)12-11(5,6)8-10(2,3)4;1-8(2)9(12)13-7-6-11-10(3,4)5;1-5(2)7(9)10-4-6(3)8;1-4(2)5(6)7-3;1-2-3(4)5/h7H,1,8H2,2-6H3,(H,12,13);11H,1,6-7H2,2-5H3;6,8H,1,4H2,2-3H3;1H2,2-3H3;2H,1H2,(H,4,5) |
InChI Key |
OOBBVVRLSYRMMO-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(C)(C)CC(C)(C)NC(=O)C=C.C=CC(=O)O |
Canonical SMILES |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(C)(C)CC(C)(C)NC(=O)C=C.C=CC(=O)O |
Key on ui other cas no. |
70801-07-9 |
Synonyms |
OCTYLACRYLAMIDE/ACRYLATES/BUTYLAMINOETHYL METHACRYLATE COPOLYMER; 2-Propenoic acid, 2-methyl-, 2-(1,1-dimethylethyl)aminoethyl ester, polymer with methyl 2-methyl-2-propenoate, 1,2-propanediol mono(2-methyl-2-propenoate), 2-propenoic acid and N-(1,1,3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


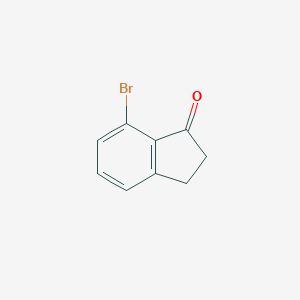
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
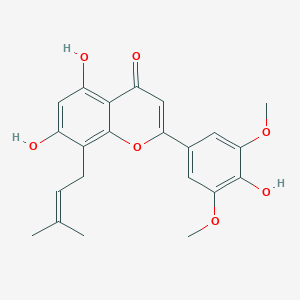
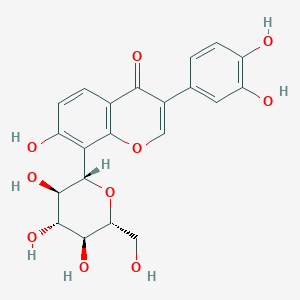
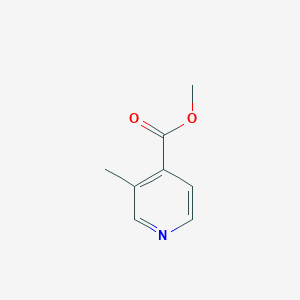

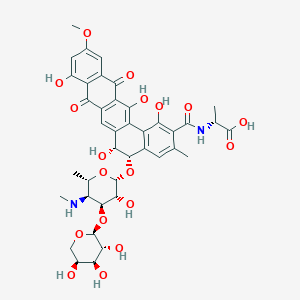
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)
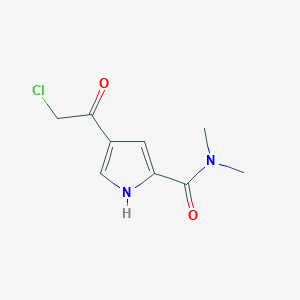

![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)
